molecular formula C10H13BClNO3 B2630053 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid CAS No. 2096337-04-9

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

Cat. No. B2630053
M. Wt: 241.48
InChI Key: KVXRYHFVOOMDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid consists of a pyridine ring substituted with a chloro group at the 3-position, a cyclopentyloxy group at the 2-position, and a boronic acid group at the 4-position .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Preparation of HIV-1 Protease Inhibitors

    • Field : Medicinal Chemistry
    • Application : This compound is used in the preparation of HIV-1 protease inhibitors .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Potential Cancer Therapeutics

    • Field : Medicinal Chemistry
    • Application : This compound is used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Regioselective Suzuki-Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound can be used in regioselective Suzuki-Miyaura coupling .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

    • Field : Organic Chemistry
    • Application : This compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Regioselective Suzuki-Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound can be used in regioselective Suzuki-Miyaura coupling .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

    • Field : Organic Chemistry
    • Application : This compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .

Future Directions

Boronic acids and their derivatives, such as 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, are gaining interest in the field of medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for further exploration and development of boronic acid derivatives in the future.

properties

IUPAC Name

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRYHFVOOMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

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